molecular formula C25H44N4O8S B12411606 Biotinyl-NH-PEG3-C3-amido-C3-COOH

Biotinyl-NH-PEG3-C3-amido-C3-COOH

Cat. No.: B12411606
M. Wt: 560.7 g/mol
InChI Key: KUWCOOYXVSTSME-SKPFHBQLSA-N
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Description

Biotinyl-NH-PEG3-C3-amido-C3-COOH (CAS 1205744-09-7) is a polyethylene glycol (PEG)-based PROTAC linker with a molecular formula of C33H63N5O8S and a molecular weight of 689.95 . Its structure comprises:

  • A biotin moiety for high-affinity binding to streptavidin/avidin systems.
  • A PEG3 spacer providing hydrophilicity, flexibility, and reduced steric hindrance.
  • A C3-amido-C3 chain linking the PEG spacer to a terminal carboxylic acid (-COOH) group.

This compound is designed for synthesizing proteolysis-targeting chimeras (PROTACs), which degrade target proteins via the ubiquitin-proteasome system. It connects an E3 ubiquitin ligase ligand to a target protein-binding moiety, enabling selective protein degradation .

Properties

Molecular Formula

C25H44N4O8S

Molecular Weight

560.7 g/mol

IUPAC Name

5-[3-[2-[2-[3-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]propoxy]ethoxy]ethoxy]propylamino]-5-oxopentanoic acid

InChI

InChI=1S/C25H44N4O8S/c30-21(7-2-1-6-20-24-19(18-38-20)28-25(34)29-24)26-10-4-12-35-14-16-37-17-15-36-13-5-11-27-22(31)8-3-9-23(32)33/h19-20,24H,1-18H2,(H,26,30)(H,27,31)(H,32,33)(H2,28,29,34)/t19-,20-,24-/m0/s1

InChI Key

KUWCOOYXVSTSME-SKPFHBQLSA-N

Isomeric SMILES

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCCOCCOCCOCCCNC(=O)CCCC(=O)O)NC(=O)N2

Canonical SMILES

C1C2C(C(S1)CCCCC(=O)NCCCOCCOCCOCCCNC(=O)CCCC(=O)O)NC(=O)N2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Biotinyl-NH-PEG3-C3-amido-C3-COOH involves several steps:

    Biotinylation: Biotin is first activated and then reacted with an amine group to form Biotinyl-NH.

    PEGylation: The Biotinyl-NH is then linked to a PEG3 chain, which consists of three ethylene glycol units.

    Amidation: The PEG3 chain is further reacted with an amine group to form the C3-amido linkage.

    Carboxylation: Finally, the compound is carboxylated to introduce the COOH group at the end

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification. The reaction conditions are optimized to ensure high yield and purity, often exceeding 99% .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Biotinylation: Biotin, N-hydroxysuccinimide (NHS), and dicyclohexylcarbodiimide (DCC).

    PEGylation: PEG3, N,N’-disuccinimidyl carbonate (DSC).

    Amidation: Amine groups, coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

    Carboxylation: Carbon dioxide, base catalysts

Major Products Formed:

Mechanism of Action

Biotinyl-NH-PEG3-C3-amido-C3-COOH functions as a linker in PROTACs, which work by bringing together an E3 ubiquitin ligase and a target protein. The PROTAC molecule binds to both the E3 ligase and the target protein, facilitating the transfer of ubiquitin to the target protein. This ubiquitination marks the target protein for degradation by the proteasome, a cellular complex responsible for protein degradation .

Comparison with Similar Compounds

Key Properties :

  • Storage : Powder at -20°C (3 years), solvent at -80°C (1 year) .
  • Applications : PROTAC synthesis, bioconjugation, and protein labeling.

Structural and Functional Group Variations

The table below compares Biotinyl-NH-PEG3-C3-amido-C3-COOH with structurally related PEG-biotin derivatives:

Compound Name CAS Number Molecular Formula Molecular Weight Key Functional Groups Primary Applications
This compound 1205744-09-7 C33H63N5O8S 689.95 Biotin, PEG3, C3-amido-C3, COOH PROTAC synthesis
Biotin-PEG3-COOH 252881-76-8 C19H33N3O7S 447.55 Biotin, PEG3, COOH Immunoassays, protein separation
Biotin-PEG3-C3-NH2 183896-00-6 C20H38N4O5S 446.60 Biotin, PEG3, C3, NH2 Bioconjugation, drug delivery
Azide-PEG3-COOH 1056024-94-2 C11H19N3O7 305.29 N3, PEG3, COOH Click chemistry, biomolecule labeling
Propargyl-PEG2-CH2COOH - C11H18O6 246.26 Propargyl, PEG2, COOH ADC synthesis, bioconjugation
Biotin-PEG3-COOH (CAS 252881-76-8)
  • Structure : Lacks the C3-amido-C3 chain, resulting in a shorter backbone.
  • Molecular Weight : ~447.55 (vs. 689.95 for this compound).
  • Applications: Primarily used in immunoassays and protein separation due to its simplicity and strong biotin-streptavidin interaction .
  • Advantage : Higher solubility in aqueous solutions due to shorter PEG chain.
Biotin-PEG3-C3-NH2 (CAS 183896-00-6)
  • Terminal Group : Features an amine (-NH2) instead of COOH.
  • Applications : Enables conjugation with carboxylated molecules via EDC/NHS chemistry. Used in drug delivery systems and surface functionalization .
  • Limitation : Less suitable for PROTACs due to the absence of a COOH group for ligase ligand coupling.
Azide-PEG3-COOH (CAS 1056024-94-2)
  • Functional Groups : Combines azide (-N3) and COOH for click chemistry (e.g., CuAAC with alkynes).
  • Applications : Ideal for bioorthogonal labeling and polymer synthesis .
Propargyl-PEG2-CH2COOH
  • Functional Groups : Propargyl group enables alkyne-azide cycloaddition .
  • Applications : Antibody-drug conjugate (ADC) synthesis and targeted drug delivery .

Physicochemical Properties

Property This compound Biotin-PEG3-COOH Biotin-PEG3-C3-NH2
Solubility Moderate in DMSO/DMF High in water Moderate in DMSO
Stability Sensitive to light/temperature Stable in neutral pH Stable at -20°C
Reactivity COOH requires activation (EDC) Direct COOH coupling NH2 reacts with NHS esters

Application-Specific Advantages

  • PROTAC Synthesis : this compound’s extended C3-amido-C3 chain provides optimal spacing between PROTAC components, enhancing proteasomal recruitment efficiency .
  • Drug Delivery : Biotin-PEG3-C3-NH2’s amine group facilitates pH-sensitive conjugation , useful in tumor-targeted therapies .
  • Surface Functionalization : Biotin-PEG3-COOH’s shorter structure is preferred for biosensor fabrication due to reduced steric hindrance .

Biological Activity

Biotinyl-NH-PEG3-C3-amido-C3-COOH, commonly referred to as DIPEA, is a PEG-based PROTAC (Proteolysis Targeting Chimera) linker that has garnered attention in the field of targeted protein degradation. This article explores its biological activity, mechanisms of action, and relevant research findings.

Target of Action
DIPEA functions as a linker in PROTAC molecules, facilitating the selective degradation of target proteins. It connects a ligand for an E3 ubiquitin ligase with a ligand for the target protein, thereby promoting the ubiquitination and subsequent proteasomal degradation of the target protein .

Biochemical Pathways
The primary biochemical pathway involved is the ubiquitin-proteasome system. This system is crucial for regulating protein levels within cells by marking unwanted proteins for degradation. The mechanism involves:

  • Formation of a Complex : DIPEA binds to both the target protein and the E3 ligase.
  • Ubiquitination : The E3 ligase facilitates the transfer of ubiquitin to the target protein.
  • Degradation : The tagged protein is recognized and degraded by the proteasome.

Cellular Effects

The biological activity of DIPEA extends beyond mere degradation; it influences various cellular processes:

  • Selective Degradation : By targeting specific proteins, DIPEA can modulate signaling pathways involved in cancer progression and other diseases .
  • Subcellular Localization : The localization of DIPEA within cells depends on the target protein it is designed to degrade, impacting its effectiveness in different cellular contexts.

Case Studies

  • Cancer Research : In studies involving cancer cell lines, DIPEA has been shown to effectively degrade oncogenic proteins, leading to reduced cell proliferation and increased apoptosis in tumor cells .
  • Neurodegenerative Diseases : Research indicates that DIPEA can target misfolded proteins associated with neurodegenerative diseases, potentially offering therapeutic benefits by clearing toxic aggregates from neuronal cells .

Biochemical Analysis

PropertyDescription
Molecular WeightApproximately 500 Da
SolubilitySoluble in water and common organic solvents
StabilityStable under physiological conditions
Linker LengthPEG3 (three ethylene glycol units)

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